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TETRAKIS(DIMETHYLAMINO)HAFNIUM - 19782-68-4

TETRAKIS(DIMETHYLAMINO)HAFNIUM

Catalog Number: EVT-300054
CAS Number: 19782-68-4
Molecular Formula: C8H24HfN4
Molecular Weight: 354.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(dimethylamino)hafnium(IV), often abbreviated as TDMAH, is a hafnium-based organometallic compound widely employed as a precursor in various thin-film deposition techniques, particularly in the microelectronics industry. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role lies in its ability to decompose at relatively low temperatures, leading to the formation of high-quality hafnium oxide (HfO2) films. [, , , , , , , , , , , , , , , , , , , , , , , , ] These films find extensive applications in advanced semiconductor devices, acting as high-k dielectric materials in transistors and capacitors. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Water (H₂O)

Compound Description: Water is a simple inorganic compound crucial for various chemical reactions, including its role as a counter-reactant in atomic layer deposition (ALD) processes. It is frequently used in conjunction with Tetrakis(dimethylamino)hafnium for the deposition of hafnium dioxide (HfO₂) thin films. [, , , , , , , , , , , ]

Ozone (O₃)

Compound Description: Ozone is a powerful oxidizing agent often employed as a counter-reactant in atomic layer deposition (ALD) processes, including the deposition of HfO₂. [, , , , ]

Tris(dimethylamino)silane (3DMAS)

Compound Description: Tris(dimethylamino)silane is a silicon-containing compound investigated as a potential inhibitor during HfO₂ growth. []

Methoxytrimethylsilane (MOTMS)

Compound Description: Methoxytrimethylsilane is another silicon-containing compound explored as a potential growth inhibitor during HfO₂ ALD. []

Hexafluoroacetylacetone (H(hfac))

Compound Description: Hexafluoroacetylacetone is an organic compound found to effectively inhibit HfO₂ growth selectively near trench openings, making it valuable for achieving seamless fill in deep trenches. []

Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H(hfac) plays a critical role in controlling HfO₂ film growth. Its selective inhibition property helps address the bread-loaf problem encountered in ALD processes using Tetrakis(dimethylamino)hafnium. []

Acetylacetone (H(acac))

Compound Description: Acetylacetone, similar to H(hfac), demonstrates selective growth inhibition of HfO₂ near trench openings, proving beneficial for achieving seamless fill in deep trenches. []

Relevance: While structurally different from Tetrakis(dimethylamino)hafnium, H(acac)'s selective inhibition ability contributes to overcoming the bread-loaf issue during HfO₂ ALD using Tetrakis(dimethylamino)hafnium as a precursor. []

Hydrogen Sulfide (H₂S)

Compound Description: Hydrogen sulfide is a highly toxic gas that serves as a sulfur source in the deposition of hafnium disulfide (HfS₂) thin films. [, ]

Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H₂S plays a crucial role in the synthesis of HfS₂ thin films. When used in conjunction with Tetrakis(dimethylamino)hafnium, it allows for the controlled and reproducible deposition of HfS₂ layers with wafer-sized uniformity. []

Hafnium Tetrachloride (HfCl₄)

Compound Description: Hafnium tetrachloride is a hafnium precursor commonly used in atomic layer deposition (ALD). In the research presented, it was compared against Tetrakis(dimethylamino)hafnium for the deposition of HfO₂ on graphene. []

Tetrakis(ethylmethylamino)hafnium (TEMAH)

Compound Description: Tetrakis(ethylmethylamino)hafnium is another hafnium precursor used in ALD for HfO₂ deposition. []

Relevance: Similar to Tetrakis(dimethylamino)hafnium, TEMAH serves as a precursor for HfO₂ in ALD processes. The research compares their performance, highlighting how the choice of precursor can influence the deposition rate and dielectric constant of the resulting HfO₂ films. []

Classification
  • Chemical Classification: Organometallic compound
  • Molecular Formula: Hf N CH 3 2 4\text{Hf N CH 3 2 4}
  • Molar Mass: Approximately 284.50 g/mol
Synthesis Analysis

The synthesis of hafnium, tetrakis(dimethylamino)- involves several steps that typically occur under inert conditions to prevent reactions with moisture or oxygen. A common method includes:

  1. Reagents:
    • Hafnium tetrachloride (HfCl4\text{HfCl}_4)
    • Dimethylaminolithium (LiN CH 3 2\text{LiN CH 3 2})
  2. Procedure:
    • The reaction is conducted in an inert atmosphere (e.g., argon) to avoid contamination.
    • Dimethylaminolithium is added dropwise to a solution of hafnium tetrachloride in an organic solvent (such as hexane) at low temperatures (around -40°C to -80°C).
    • The mixture is stirred for several hours to allow complete reaction.
    • After the addition of hafnium tetrachloride, the temperature is gradually increased (up to 60°C) and maintained for an additional period (24-30 hours).
    • The final product is purified through reduced pressure distillation, yielding hafnium, tetrakis(dimethylamino)- as a colorless liquid or solid depending on the conditions .
Molecular Structure Analysis

The molecular structure of hafnium, tetrakis(dimethylamino)- consists of a central hafnium atom coordinated by four dimethylamino groups. Each dimethylamino group contributes a nitrogen atom bonded to two methyl groups.

  • Geometry: The compound exhibits a tetrahedral geometry due to the four equivalent bonds between hafnium and the nitrogen atoms.
  • Bonding: The Hf N\text{Hf N} bond length is approximately 2.0 Å, indicative of strong covalent interactions.
  • Structural Representation:

    Tetrakis(dimethylamino)hafnium structure (Note: Replace with actual image if available)
Chemical Reactions Analysis

Hafnium, tetrakis(dimethylamino)- can participate in various chemical reactions:

  1. Hydrolysis: Upon exposure to moisture, it hydrolyzes to form hafnium dioxide and dimethylamine:
    Hf N CH 3 2 4+2H2OHfO2+4CH3NH\text{Hf N CH 3 2 4}+2\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{CH}_3\text{NH}
  2. Decomposition: At elevated temperatures, it can decompose to form hafnium nitride and other nitrogen-containing species.
  3. Atomic Layer Deposition: It serves as a precursor in ALD processes for depositing hafnium oxide or sulfide thin films by reacting with oxidizing agents like water or hydrogen sulfide .
Mechanism of Action

The mechanism of action for hafnium, tetrakis(dimethylamino)- in ALD involves surface reactions where the precursor adsorbs onto a substrate and reacts with the surface atoms:

  1. Adsorption: The compound adsorbs onto the substrate surface.
  2. Reaction with Surface Species: The dimethylamino groups react with surface hydroxyl groups or other reactive sites, releasing dimethylamine and forming hafnium oxide or sulfide layers.
  3. Purge Step: Unreacted precursors and by-products are purged from the chamber before introducing the next reactant.

This cycle allows for controlled growth of thin films with precise thickness and uniformity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid
  • Density: Approximately 1.0 g/cm³
  • Boiling Point: Decomposes before boiling

Chemical Properties

  • Solubility: Soluble in organic solvents; reacts with water
  • Stability: Sensitive to moisture; requires an inert atmosphere during handling
  • Volatility: High volatility makes it suitable for ALD processes .
Applications

Hafnium, tetrakis(dimethylamino)- has significant applications in various fields:

  1. Thin Film Deposition: Used extensively in semiconductor manufacturing for depositing high-k dielectrics such as hafnium oxide.
  2. Materials Science: Serves as a precursor for synthesizing novel materials like hafnium sulfide thin films, which are promising for electronic applications .
  3. Research and Development: Investigated for its properties in producing high-purity hafnium-based compounds for advanced electronic devices.

Properties

CAS Number

19782-68-4

Product Name

Hafnium, tetrakis(dimethylamino)-

IUPAC Name

dimethylazanide;hafnium(4+)

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

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